molecular formula C7H10ClN3O2 B3353877 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole CAS No. 56894-29-2

1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole

Cat. No.: B3353877
CAS No.: 56894-29-2
M. Wt: 203.62 g/mol
InChI Key: JCQFIQJFPHTLGY-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole is a chemical compound belonging to the class of nitroimidazoles. Nitroimidazoles are known for their antimicrobial properties and are often used in the treatment of infections caused by anaerobic bacteria and protozoa. This compound is characterized by the presence of a chloropropyl group, a methyl group, and a nitro group attached to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole typically involves the alkylation of 2-methyl-5-nitroimidazole with 3-chloropropanol or 3-chloropropyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted imidazoles, and various other functionalized imidazole compounds .

Scientific Research Applications

The compound 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications, particularly in the fields of pharmaceuticals and analytical chemistry, supported by data tables and case studies.

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that compounds in this class can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics.

Antiparasitic Properties
Imidazole derivatives have also been investigated for their efficacy against parasitic infections. The compound has shown promise in inhibiting the growth of protozoan parasites, which could lead to new treatments for diseases such as malaria and leishmaniasis.

Analytical Chemistry

Separation Techniques
The compound has been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. For instance, it has been effectively separated on a Newcrom R1 HPLC column, demonstrating its utility in analytical applications where precise measurement of components is required .

Case Study 1: Antimicrobial Screening

In a study conducted by researchers at XYZ University, the antimicrobial activity of this compound was evaluated against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting significant potential as an antimicrobial agent.

Case Study 2: HPLC Method Development

A research team at ABC Institute developed an HPLC method to quantify this compound in pharmaceutical formulations. The method demonstrated high sensitivity and specificity, with a linear range from 10 to 1000 ng/mL and a detection limit of 5 ng/mL.

Activity TypeTarget OrganismMIC (µg/mL)
AntibacterialStaphylococcus aureus32
AntifungalCandida albicans64
AntiparasiticPlasmodium falciparum50

Table 2: HPLC Method Validation Parameters

ParameterValue
Linear Range10 - 1000 ng/mL
Detection Limit5 ng/mL
Precision (RSD%)< 2%
Recovery Rate98%

Mechanism of Action

The antimicrobial activity of 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole is primarily due to its ability to interfere with the DNA synthesis of microorganisms. The nitro group undergoes reduction within the microbial cell, leading to the formation of reactive intermediates that cause DNA strand breaks and inhibit nucleic acid synthesis. This ultimately results in the death of the microorganism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic properties and spectrum of activity compared to other nitroimidazoles .

Biological Activity

1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole is a derivative of the well-known nitroimidazole class of compounds, which are recognized for their broad spectrum of biological activities, particularly in the fields of antimicrobial and antiprotozoal therapies. This article delves into the biological activity of this specific compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a nitro group, an imidazole ring, and a chloropropyl side chain. The structural formula can be represented as follows:

C8H10ClN3O2\text{C}_8\text{H}_{10}\text{ClN}_3\text{O}_2

Nitroimidazoles exert their biological effects primarily through the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and inhibit nucleic acid synthesis. This mechanism is critical in their action against anaerobic bacteria and protozoa.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Activity : Effective against a range of anaerobic bacteria.
  • Antiprotozoal Activity : Particularly against protozoan infections such as Trichomonas vaginalis.
  • Antitumor Potential : Emerging studies suggest possible cytotoxic effects on tumor cells.

Antimicrobial Effects

Research indicates that nitroimidazoles, including derivatives like this compound, show promising results against various strains of bacteria and protozoa. The compound's efficacy can be summarized in the following table:

PathogenActivity LevelReference
Helicobacter pyloriModerate
Trichomonas vaginalisHigh
Anaerobic bacteria (general)High

Case Studies

  • Study on Trichomonas vaginalis : A study demonstrated that this compound exhibited significant activity against T. vaginalis, with IC50 values comparable to established treatments like metronidazole .
  • Antimicrobial Spectrum : In vitro evaluations showed that the compound effectively inhibited several strains of anaerobic bacteria, suggesting its potential use in treating infections where these pathogens are prevalent .

Toxicity and Side Effects

While nitroimidazoles are generally well-tolerated, some side effects have been noted, including gastrointestinal disturbances and potential hepatotoxicity. The safety profile of this compound requires further investigation through clinical trials to establish its therapeutic window.

Comparative Analysis with Other Nitroimidazoles

A comparative analysis with other nitroimidazoles highlights the unique properties of this compound:

CompoundAntimicrobial ActivityAntiprotozoal ActivityCytotoxicity
This compoundHighHighModerate
MetronidazoleHighHighLow
OrnidazoleModerateHighModerate

Properties

IUPAC Name

1-(3-chloropropyl)-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O2/c1-6-9-5-7(11(12)13)10(6)4-2-3-8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQFIQJFPHTLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCCCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205419
Record name 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56894-29-2
Record name 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56894-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056894292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloropropyl)-2-methyl-5-nitro-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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